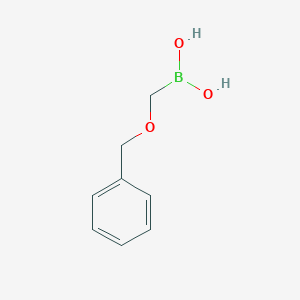
N-Cyano-N,N-diethylethanaminium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-N,N-diethylethanaminium tetrafluoroborate is a quaternary ammonium salt with a cyano group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Cyano-N,N-diethylethanaminium tetrafluoroborate typically involves the reaction of N,N-diethylethanaminium with a cyanating agent in the presence of tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of N,N-diethylethanaminium with a cyanating agent:
Addition of tetrafluoroboric acid: This step stabilizes the compound by forming the tetrafluoroborate salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N,N-diethylethanaminium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different products.
Addition Reactions: The cyano group can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Addition Reactions: Nucleophiles such as amines or alcohols are used in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ammonium salts, while oxidation reactions can produce nitriles or amides.
Scientific Research Applications
N-Cyano-N,N-diethylethanaminium tetrafluoroborate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as ionic liquids and polymers.
Biological Research: It is used in the study of enzyme mechanisms and protein interactions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-Cyano-N,N-diethylethanaminium tetrafluoroborate involves the interaction of the cyano group with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. Additionally, the tetrafluoroborate anion can stabilize the compound and facilitate its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N,N-diethylethanaminium tetrafluoroborate
- 1-Cyano-4-dimethylaminopyridinium tetrafluoroborate
Uniqueness
N-Cyano-N,N-diethylethanaminium tetrafluoroborate is unique due to its specific structure, which combines a cyano group with a quaternary ammonium salt This combination imparts distinct reactivity and stability, making it valuable in various applications
Properties
CAS No. |
30684-36-7 |
|---|---|
Molecular Formula |
C7H15BF4N2 |
Molecular Weight |
214.01 g/mol |
IUPAC Name |
cyano(triethyl)azanium;tetrafluoroborate |
InChI |
InChI=1S/C7H15N2.BF4/c1-4-9(5-2,6-3)7-8;2-1(3,4)5/h4-6H2,1-3H3;/q+1;-1 |
InChI Key |
MFIGHIZLLBGHTR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+](CC)(CC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


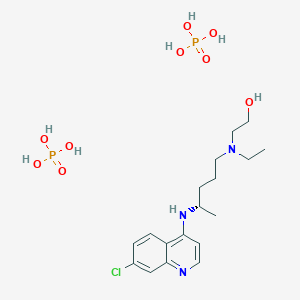
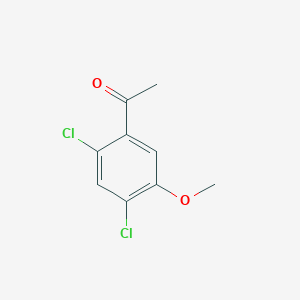
![N-[(Benzyloxy)carbonyl]-alpha-(trifluoromethyl)phenylalanine](/img/structure/B12838860.png)
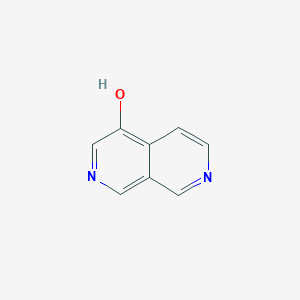
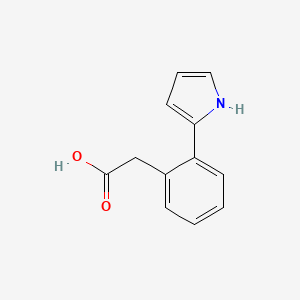

![N1-{4-[3,5-di(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12838890.png)
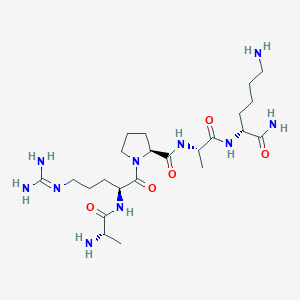
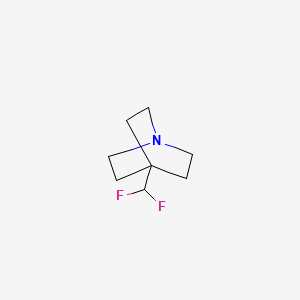
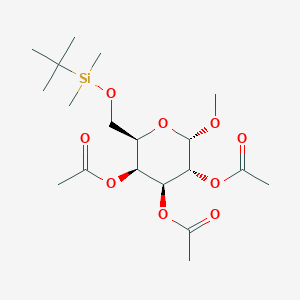
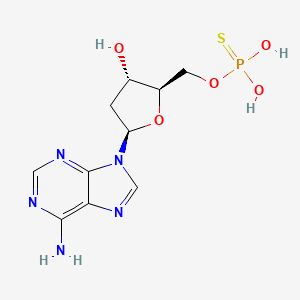
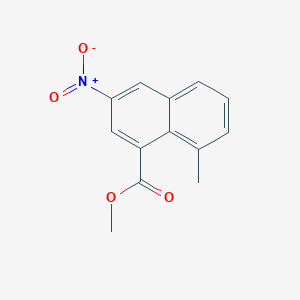
![Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate](/img/structure/B12838954.png)
